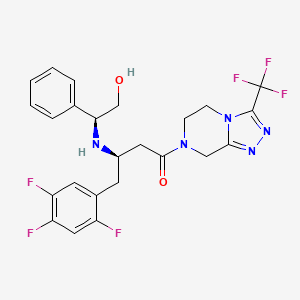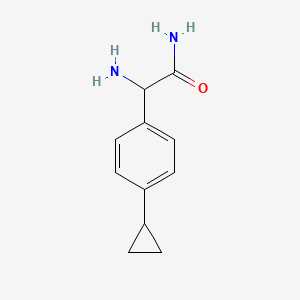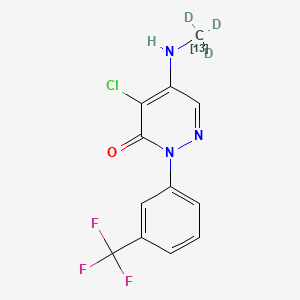![molecular formula C7H17N3O2 B13439297 (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups and a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the amino groups and the butanoic acid moiety. One common method involves the use of protected amino acids, which are then deprotected to yield the desired compound. The reaction conditions often include the use of solvents such as water or ethanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as the preparation of intermediates, purification, and final synthesis. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, simpler amines, and substituted compounds.
Applications De Recherche Scientifique
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid
- (2S)-2-amino-3-hydroxybutanoic acid
Uniqueness
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid is unique due to its specific structure, which includes two amino groups and a butanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research.
Propriétés
Formule moléculaire |
C7H17N3O2 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(2S)-2-amino-4-(3-aminopropylamino)butanoic acid |
InChI |
InChI=1S/C7H17N3O2/c8-3-1-4-10-5-2-6(9)7(11)12/h6,10H,1-5,8-9H2,(H,11,12)/t6-/m0/s1 |
Clé InChI |
KFJYMJZJSUORBX-LURJTMIESA-N |
SMILES isomérique |
C(CN)CNCC[C@@H](C(=O)O)N |
SMILES canonique |
C(CN)CNCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


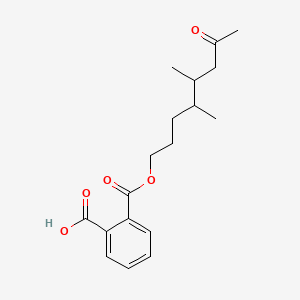
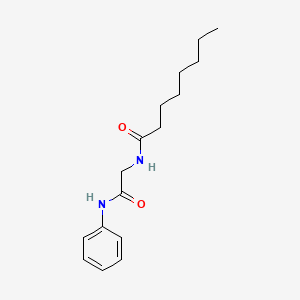

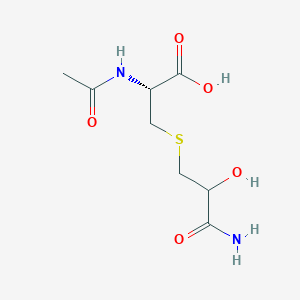
![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
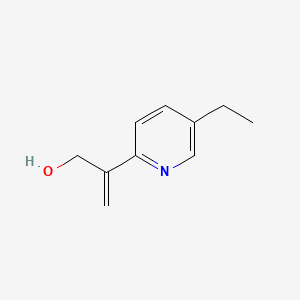
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)

